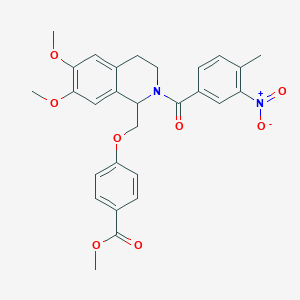

Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Derivative Formation

Research in the area of tetrahydroisoquinoline derivatives highlights innovative approaches to synthesizing complex heterocyclic compounds. For example, Sobarzo-Sánchez et al. (2010) explored new methods to create 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a foundational step. This work emphasizes the versatility of tetrahydroisoquinoline structures in synthesizing diverse molecular frameworks, potentially opening avenues for pharmaceutical development (Sobarzo-Sánchez et al., 2010).

Crystallographic Studies

The investigation into the molecular and crystal structure of compounds related to Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate provides essential insights into their physical and chemical properties. For instance, Kovalenko et al. (2019) described the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, offering a glimpse into the intricate hydrogen bonding and molecular conformations present in these compounds, which could inform their functionality and reactivity (Kovalenko et al., 2019).

Antiarhythmic Properties and Pharmacological Potential

The exploration of isoquinoline derivatives for their pharmacological properties is another vital area of research. Markaryan et al. (2000) synthesized tetrahydroisoquinolines with nitrophenyl groups, evaluating their antiarrhythmic properties. This study not only adds to the understanding of the cardiovascular effects of such compounds but also underscores the potential for developing new therapeutic agents (Markaryan et al., 2000).

Novel Syntheses Techniques

Innovative synthetic techniques for creating complex molecular structures from simpler precursors are crucial. Roberts et al. (1997) demonstrated the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, illustrating a formal total synthesis pathway for several alkaloid structures. Such methodologies not only enhance the efficiency of synthetic chemistry but also facilitate the creation of compounds with potential biological activity (Roberts et al., 1997).

特性

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O8/c1-17-5-6-20(13-23(17)30(33)34)27(31)29-12-11-19-14-25(35-2)26(36-3)15-22(19)24(29)16-38-21-9-7-18(8-10-21)28(32)37-4/h5-10,13-15,24H,11-12,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWUNRXRYWELPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2444239.png)

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2444240.png)

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)

![4-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2444254.png)

![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)